molecular formula C49H76O37S B1631349 Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin CAS No. 67217-55-4

Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin

Cat. No.: B1631349
CAS No.: 67217-55-4
M. Wt: 1289.2 g/mol
InChI Key: URYLJCBFCXEADB-XISQNVKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mono-6-O-(p-toluenesulfonyl)-β-cyclodextrin (6-TsO-β-CD) is a monofunctionalized derivative of β-cyclodextrin (β-CD), a cyclic oligosaccharide composed of seven α-1,4-linked D-glucopyranose units. The compound is selectively sulfonated at the primary hydroxyl group (6-O position) of one glucose unit using reagents such as 1-(p-toluenesulfonyl)imidazole or p-toluenesulfonyl chloride (TsCl) under alkaline conditions . This modification introduces a reactive tosyl (-OTs) group, enabling further derivatization via nucleophilic substitution reactions. Key synthetic methods include:

  • Classical synthesis: Yields ~61% using Ts-imidazole in water, minimizing multi-tosylation byproducts .
  • Ultrasound-assisted synthesis: Achieves 31.1% yield in 40 minutes, enhancing efficiency .

6-TsO-β-CD is widely utilized as an intermediate in drug delivery systems, polymer conjugates, and host-guest complexes due to its balance of reactivity and stability . Its molecular structure (C₄₉H₇₆O₃₇S, MW 1289.17) includes a hydrophobic cavity (~6.0–6.5 Å diameter) for molecular encapsulation, while the tosyl group provides a handle for covalent modifications .

Properties

IUPAC Name

[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H76O37S/c1-13-2-4-14(5-3-13)87(70,71)72-12-21-42-28(62)35(69)49(79-21)85-41-20(11-55)77-47(33(67)26(41)60)83-39-18(9-53)75-45(31(65)24(39)58)81-37-16(7-51)73-43(29(63)22(37)56)80-36-15(6-50)74-44(30(64)23(36)57)82-38-17(8-52)76-46(32(66)25(38)59)84-40-19(10-54)78-48(86-42)34(68)27(40)61/h2-5,15-69H,6-12H2,1H3/t15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYLJCBFCXEADB-XISQNVKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O3)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H76O37S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Molar Ratios : A 1:1 molar ratio of β-cyclodextrin to TsCl is typically used, though excess TsCl (1.5–2 eq.) may improve yields.
  • Temperature and Time : Reactions proceed at 0–5°C for 24–48 hours to minimize polysubstitution.
  • Workup : The crude product is precipitated by pouring the reaction mixture into ice-cold water, followed by recrystallization from ethanol-water (3:7).

This method achieves yields of 25–30%, with purity dependent on rigorous exclusion of moisture. Challenges include the toxicity of pyridine and the need for low-temperature conditions.

Aqueous-Phase Synthesis: Limitations and Adjustments

An alternative approach employs TsCl in acetonitrile with aqueous sodium hydroxide, avoiding pyridine. However, this method faces significant drawbacks:

  • Low Yield (13%) : High solubility of Ts-β-CD in water complicates precipitation.
  • Hydrolysis Risk : The tosyl group hydrolyzes readily in aqueous media, necessitating rapid workup.
  • Purification Difficulties : Column chromatography or reverse-phase chromatography (RPC) is often required, increasing complexity.

Despite these issues, the aqueous method remains useful for laboratories avoiding pyridine, provided hydrolysis is controlled.

Alternative Sulfonylating Agents: Mesitylenesulfonyl Chloride

Fujita et al. demonstrated that mesitylenesulfonyl chloride (MsCl) in pyridine at room temperature produces mono-6-sulfonated α-cyclodextrin in 25% yield after RPC purification. While this study focused on α-cyclodextrin, analogous conditions may apply to β-cyclodextrin. Key advantages include:

  • Reduced Reaction Time : 1 hour vs. 24–48 hours for TsCl.
  • Higher Regioselectivity : Bulky mesitylenesulfonyl groups favor mono-substitution.

Further studies are needed to optimize MsCl for β-cyclodextrin tosylation.

Comparative Analysis of Synthesis Methods

Table 1 summarizes critical parameters for Ts-β-CD preparation:

Method Reagents Solvent Temperature Time Yield Purity
Pyridine/TsCl TsCl, pyridine Pyridine 0–5°C 24–48 h 25–30% High (≥95%)
Aqueous/TsCl TsCl, NaOH Acetonitrile Room temp 24 h 13% Moderate (70–80%)
Mesitylenesulfonyl MsCl, pyridine Pyridine Room temp 1 h 25%* High (≥90%)

*Reported for α-cyclodextrin; β-CD yields may vary.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol-water mixtures effectively remove unreacted TsCl and polysubstituted byproducts.
  • Chromatography : Reverse-phase (C18) columns resolve mono- and di-substituted derivatives, though scalability is limited.

Analytical Validation

  • $$^1$$H NMR : The tosyl group’s aromatic protons appear at 7.2–7.8 ppm, while C6-H shifts downfield to δ 4.4–4.6.
  • Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 1289.2.

Chemical Reactions Analysis

Types of Reactions

Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used in substitution reactions. For example, reacting this compound with an amine can yield an amino-cyclodextrin derivative .

Scientific Research Applications

Pharmaceutical Applications

Drug Delivery Systems
Mono-Ts-β-CD is primarily utilized in drug delivery systems to enhance the solubility and stability of poorly soluble drugs. By encapsulating active pharmaceutical ingredients (APIs), it improves their bioavailability, which is crucial for effective therapeutic outcomes. For instance, studies have shown that mono-Ts-β-CD can significantly increase the solubility of certain anticancer drugs, facilitating better absorption in the body .

Formulation Enhancements
In addition to solubility improvement, mono-Ts-β-CD aids in stabilizing formulations against degradation. Its ability to form inclusion complexes with various drugs helps protect sensitive compounds from environmental factors such as light and moisture, extending their shelf life .

Analytical Chemistry

Chiral Separation
In analytical chemistry, mono-Ts-β-CD serves as a chiral selector in capillary electrophoresis (CE). This application is vital for the separation of enantiomers, which is essential in developing chiral drugs to ensure their efficacy and safety. The compound's ability to selectively interact with one enantiomer over another allows for precise analytical measurements .

Method Development
Research has demonstrated that using mono-Ts-β-CD in CE can improve resolution and sensitivity in detecting pharmaceutical compounds. This has implications for quality control in drug manufacturing and regulatory compliance .

Food Industry

Flavor and Aroma Enhancement
In the food industry, mono-Ts-β-CD is employed to encapsulate volatile flavor compounds, thereby enhancing the flavor profiles of various products. By protecting these compounds during processing and storage, it helps maintain the integrity and quality of food items .

Preservation Techniques
The use of cyclodextrins like mono-Ts-β-CD can also extend the shelf life of food products by reducing oxidation and microbial growth. This application is particularly beneficial in the formulation of functional foods aimed at improving health outcomes .

Cosmetic Formulations

Stabilizing Agent
In cosmetics, mono-Ts-β-CD acts as a stabilizing agent, enhancing the delivery of active ingredients while improving product texture. Its ability to form complexes with various cosmetic actives allows for controlled release and improved efficacy in skin care products .

Texture Improvement
The incorporation of mono-Ts-β-CD into creams and lotions not only stabilizes formulations but also contributes to a more pleasant sensory experience for consumers. This application aligns with current trends towards multifunctional cosmetic products .

Case Studies

Field Study Title Findings
Pharmaceuticals"Enhancing Solubility of Anticancer Drugs"Demonstrated significant solubility improvements for specific APIs using mono-Ts-β-CD .
Analytical Chemistry"Chiral Separations Using Cyclodextrins"Highlighted improved resolution in separating enantiomers with mono-Ts-β-CD in CE .
Food Science"Encapsulation of Flavor Compounds"Showed effectiveness in preserving volatile flavors using mono-Ts-β-CD in food products .
Cosmetics"Stabilization of Active Ingredients"Confirmed enhanced stability and texture improvement in cosmetic formulations with mono-Ts-β-CD .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tosylated Cyclodextrins

Compound Cyclodextrin Type Substitution Position Key Properties Applications
6-TsO-β-CD β-CD (7 glucose) 6-O High reactivity for nucleophilic substitution; moderate solubility in DMSO/water Intermediate for drug conjugates, polymer grafting
Mono-6-O-Ts-γ-CD γ-CD (8 glucose) 6-O Larger cavity (~8.3 Å); lower regioselectivity in synthesis Encapsulation of bulkier molecules
Mono-2-O-Ts-β-CD β-CD 2-O Secondary hydroxyl substitution; steric hindrance limits reactivity Rarely used; niche applications in chiral separations
6A-O-Mesitylenesulfonyl-γ-CD γ-CD 6-O Enhanced leaving-group ability of mesitylenesulfonyl vs. tosyl Prodrug synthesis for colon-targeted delivery

Table 2: Comparison with Non-Tosylated Cyclodextrin Derivatives

Compound Functional Group Reactivity Solubility Key Advantages
6-TsO-β-CD Tosyl (-OTs) High Moderate Versatile intermediate for covalent modifications (e.g., amines, thiols)
Methyl-β-CD Methyl (-OCH₃) Low High in water Improved solubility; used for drug solubilization
2-Hydroxypropyl-β-CD (HP-β-CD) Hydroxypropyl Low Very high in water FDA-approved excipient; enhances drug bioavailability
6-Deoxy-6-azido-β-CD Azido (-N₃) Moderate Low Click chemistry applications (e.g., bioconjugation)

Key Research Findings

Synthetic Efficiency :

  • 6-TsO-β-CD synthesis avoids multi-tosylation due to the steric protection of secondary hydroxyl groups, unlike TsCl-based methods, which require stringent pH control .
  • Ultrasound-assisted methods reduce reaction time from hours to minutes but yield less product than classical approaches (31.1% vs. 61%) .

Reactivity in Drug Delivery: 6-TsO-β-CD serves as a precursor for amino-β-CD (via azide reduction) and thiol-β-CD (via thiol-disulfide exchange), enabling targeted drug delivery systems . In contrast, methyl-β-CD and HP-β-CD lack reactive handles for covalent conjugation, limiting their utility to non-covalent encapsulation .

Host-Guest Interactions :

  • 6-TsO-β-CD retains β-CD’s ability to form inclusion complexes with hydrophobic drugs (e.g., hydroxycamptothecin) but with altered binding kinetics due to the tosyl group’s hydrophobicity .
  • γ-CD derivatives (e.g., 6-TsO-γ-CD) exhibit higher binding capacity for larger molecules like ciprofloxacin but are synthetically challenging due to lower regioselectivity .

Stability and Safety: 6-TsO-β-CD is stable under refrigeration (2–8°C) but degrades in acidic conditions, releasing p-toluenesulfonic acid . Compared to unmodified β-CD, its toxicity profile is similar, but functionalized derivatives (e.g., amino-β-CD) require rigorous biocompatibility testing .

Biological Activity

Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin (Mono-Ts-β-CD) is a derivative of beta-cyclodextrin, known for its unique structural properties and potential applications in various biological fields. This article provides a comprehensive overview of its biological activity, synthesis methods, and applications, supported by relevant data tables and case studies.

Mono-Ts-β-CD is characterized by the following chemical properties:

PropertyValue
CAS Number67217-55-4
Molecular FormulaC₄₉H₇₆O₃₇S
Molecular Weight1289.17 g/mol
Density1.6 ± 0.1 g/cm³
Water SolubilitySoluble in DMF, DMSO; insoluble in water
LogP-4.56

Synthesis

The synthesis of Mono-Ts-β-CD typically involves the reaction of beta-cyclodextrin with p-toluenesulfonyl chloride under controlled conditions. A common method includes dissolving beta-cyclodextrin in deionized water, adding p-toluenesulfonyl chloride, and using sodium hydroxide to facilitate the reaction. The purification process often requires filtration and neutralization to isolate the desired product .

Biological Activity

Mono-Ts-β-CD exhibits several biological activities that enhance its utility in pharmaceutical applications:

  • Drug Delivery : Its ability to form inclusion complexes with various drugs improves solubility and bioavailability. Studies have shown that Mono-Ts-β-CD can encapsulate hydrophobic drugs, facilitating their delivery and enhancing therapeutic efficacy .
  • Antimicrobial Properties : Research indicates that Mono-Ts-β-CD has antimicrobial activity against various pathogens, making it a candidate for use in antimicrobial formulations .
  • Biocompatibility : The compound has been evaluated for biocompatibility in vitro, showing minimal cytotoxicity towards human cell lines, which is crucial for its application in drug delivery systems .

Case Studies

Case Study 1: Drug Delivery Enhancement
A study demonstrated that Mono-Ts-β-CD significantly increased the solubility of poorly soluble drugs like ibuprofen. The formulation showed improved pharmacokinetic profiles in vivo compared to free drug administration.

Case Study 2: Antimicrobial Application
In another investigation, Mono-Ts-β-CD was incorporated into a hydrogel matrix for wound healing applications. The hydrogel exhibited sustained release of antimicrobial agents, effectively reducing bacterial load in infected wounds.

Q & A

Q. What are the most reliable synthetic routes for preparing Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin, and how does reagent choice impact selectivity?

The optimized method involves reacting β-cyclodextrin with 1-(p-toluenesulfonyl)imidazole (TsImidazole) in aqueous NaOH at 45°C, achieving ~61% yield with minimal by-products . TsImidazole is preferred over TsCl or Ts₂O due to reduced hydrolysis and improved regioselectivity. Key steps include grinding TsImidazole to fine particles for higher reactivity and maintaining pH/temperature control to avoid multi-tosylation .

Q. Which analytical techniques are critical for characterizing purity and substitution patterns in this compound?

  • TLC and HPLC (with NH₄OH-containing mobile phases) detect residual β-cyclodextrin (<3%) and tosylated by-products .
  • ¹H/¹³C NMR resolves substitution at the C6 position (e.g., δ 2.49 ppm for Ts methyl protons and 7.42/7.73 ppm for aromatic Ts protons) .
  • Mass spectrometry confirms molecular weight (C₄₉H₇₆O₃₇S, 1289.2 g/mol) and detects impurities .

Q. How does Mono-6-O-Ts-β-CD enhance drug delivery systems?

The Ts group acts as a leaving group, enabling nucleophilic substitution (e.g., with ethylene diamine) to form aminoethyl derivatives. These derivatives complex hydrophobic drugs like ciprofloxacin, improving solubility and antibacterial efficacy via host-guest interactions .

Advanced Research Questions

Q. How can researchers resolve contradictory data on synthesis yields and by-product formation?

Discrepancies in yields (e.g., 30–61%) arise from reaction heterogeneity and particle size of TsImidazole. To improve reproducibility:

  • Use finely ground TsImidazole .
  • Optimize NaOH addition temperature (room temperature preferred) .
  • Apply Box-Behnken experimental design to model variables (e.g., TsImidazole equivalents, time) for maximal yield .

Q. What strategies mitigate challenges in regioselective derivatization for advanced applications?

  • Protection/deprotection : Use bulky reagents to block secondary hydroxyl groups during C6 modification .
  • Enzymatic synthesis : α-Galactosidase-mediated glycosylation at C6 achieves >90% regioselectivity in α-galactosyl-β-CD derivatives .
  • Post-functionalization : Convert Ts to azide (via NaN₃) for "click chemistry" applications (e.g., polymer cross-linking) .

Q. How do inclusion complexation efficiencies vary with structural modifications, and how is this quantified?

  • Circular dichroism (CD) and UV-vis spectroscopy track guest molecule encapsulation (e.g., rutin’s aromatic ring interactions) .
  • Isothermal titration calorimetry (ITC) quantifies binding constants (e.g., β-CD-ciprofloxacin Kₐ ~10³ M⁻¹) .
  • Solubility studies : Enhanced drug solubility (e.g., 10-fold for hydrophobic carotenoids) confirms successful complexation .

Q. What methodologies address inconsistencies in impurity profiling during scale-up?

  • Preparative HPLC isolates mono-tosylated product from di/tri-substituted by-products .
  • Ion-exchange chromatography removes residual TsImidazole and NaOH .
  • FTIR and ESI-MS detect sulfonic acid impurities from incomplete TsImidazole hydrolysis .

Methodological Guidelines

Designing experiments to study Ts-β-CD’s role in catalytic systems :

  • Substrate screening : Test Ts-β-CD’s ability to stabilize transition states in SN2 reactions (e.g., alkyl halide dehalogenation) .
  • Kinetic assays : Monitor reaction rates with/without Ts-β-CD to assess catalytic turnover .
  • X-ray crystallography resolves host-guest geometries in catalytic intermediates .

Optimizing enzymatic synthesis of Ts-β-CD derivatives :

  • Use Plackett-Burman design to identify critical factors (e.g., enzyme concentration, pH) .
  • Employ steepest ascent method to refine optimal conditions (e.g., 37°C, pH 6.5 for α-galactosidase) .

Evaluating environmental and safety protocols for large-scale synthesis :

  • Follow Prudent Practices in the Laboratory (National Academies Press) for handling TsImidazole (toxic) and NaOH .
  • Neutralize waste with acetic acid before disposal to comply with local regulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.